Argon - 7440-37-1

Argon

Catalog Number: EVT-458740
CAS Number: 7440-37-1
Molecular Formula: A
Molecular Weight: 39.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Argon's well-defined phase behavior and elastic properties make it an ideal model system for studying the behavior of materials under confinement. [, ] Experiments often use nanoporous glass with controlled pore sizes to investigate how confinement influences the liquid-solid transition and mechanical properties of the adsorbed argon. [, ]

Helium (He)

  • Plasma Impurities: Helium's influence on deuterium retention in tungsten was studied in the context of plasma impurities, showing a reduction in deuterium retention when helium was present [].
  • Cryoablation: Argon-helium cryoablation was investigated, examining the relationship between ice ball size and freezing time [].
  • Chromatographic Analysis: Helium is analyzed alongside argon and neon in groundwater samples using chromatographic methods for environmental tracing and dating purposes [].
  • Distribution and Origin in Lunar Samples: Apollo 12 samples were analyzed for the distribution and origin of helium, neon, and argon isotopes, revealing insights into solar wind implantation and cosmogenic gas origins [].

Neon (Ne)

  • Chromatographic Analysis: Neon, along with argon and helium, is analyzed in groundwater samples using chromatographic techniques to determine recharge temperatures and excess air for groundwater dating [].
  • Distribution and Origin in Lunar Samples: Analysis of Apollo 12 samples included studying the distribution and origin of neon, helium, and argon isotopes, providing insights into solar wind implantation and cosmogenic gas presence [].
  • Plasma Impurities: The impact of neon as a plasma impurity on deuterium retention in tungsten was investigated, revealing a dependence on the incident ion energy and its relation to the tungsten sputtering threshold [].

Nitrogen (N2)

  • Gas Separation: Nitrogen is separated from argon during the purification of argon from underground sources using chromatographic gas separation and continuous distillation techniques [].
  • Confinement Effects in Nanopores: The study of confinement effects in nanopores compared the behavior of argon and nitrogen, highlighting the influence of molecular interactions on properties like the shear modulus [].
  • Plasma Impurities: Nitrogen's impact as a plasma impurity on deuterium retention in tungsten was studied, showing an increase in deuterium retention, likely due to the formation of a nitrogen-enriched layer acting as a desorption barrier [].
  • Optical Electron Polarimeter: Argon, nitrogen, and air were used as working fluids in a study of electrodeless arc discharge for developing an optical electron polarimeter [].

Oxygen (O2)

  • Etching of Bacillus Atrophaeus: The combined impact of argon ions and oxygen atoms or molecules on the etching of Bacillus atrophaeus spores was investigated. The study showed that chemical sputtering, involving the reaction between ion-induced defects and oxygen species, contributes significantly to the etching process [].
  • Gas Chromatographic Analysis: A gas chromatographic method was developed to analyze oxygen and argon at room temperature using a dual-column system for accurate concentration determination [].
  • Plasma Chemistry: The presence of oxygen in argon plasmas can lead to the formation of reactive oxygen species, which are important in various plasma processing applications [].

Carbon Dioxide (CO2)

  • Underground Argon Source: Argon is extracted as a contaminant from carbon dioxide wells in Cortez, Colorado, providing a source of argon depleted in the radioactive isotope argon-39 []. This underground argon is valuable for dark matter detection experiments.

Hydrogen (H2)

  • Negative Hydrogen Ion Sources: Argon is used as an additive in negative hydrogen ion sources. Studies have shown that adding argon to low-pressure hydrogen discharges can increase the negative ion density, likely due to an increase in low-energy electron density [].

Carbon Monoxide (CO)

  • Etching of Bacillus Atrophaeus: Carbon monoxide, along with carbon dioxide and water, is a byproduct of the chemical sputtering process during the etching of Bacillus atrophaeus spores by argon ions and oxygen species [].

Nitric Oxide (NO)

  • Copper Nitrosyl Spectroscopy: The reaction of copper atoms with nitric oxide (NO) was studied in argon and neon matrices using infrared spectroscopy. This research focused on characterizing the ground-state and low-lying electronic states of copper nitrosyl (CuNO) and understanding the influence of the matrix environment on its properties [].

Water (H2O)

  • Etching of Bacillus Atrophaeus: Water is one of the byproducts generated during the chemical sputtering process of Bacillus atrophaeus spores by argon ions and oxygen species [].
  • Molecular Dynamics Simulations: Molecular dynamics simulations of solid-liquid heat transfer and passive liquid flow often involve water as the liquid phase. The interaction of water with surfaces like platinum and silicon dioxide is studied to understand phenomena like contact angle, local pressure, and passive flow mechanisms [].
  • Atotsugawa Fault Thermochronology: While not directly interacting with argon, the presence of pore water in fault zones is considered a factor influencing the temperature increase during frictional heating. This information is relevant for interpreting argon isotope data in fault rocks [].
Overview

Argon is a chemical element with the symbol Ar and atomic number 18. It belongs to the group of noble gases, which are characterized by their lack of reactivity due to having a complete valence electron shell. Argon is primarily found in the Earth's atmosphere, constituting approximately 0.93% of it, making it the third most abundant gas after nitrogen and oxygen. The name "argon" is derived from the Greek word "argos," meaning inactive, which reflects its chemical inertness.

Source

Argon is extracted industrially through the fractional distillation of liquid air. This process separates argon from nitrogen and oxygen, which have different boiling points. The production of argon is significant, with approximately 700,000 tonnes produced annually worldwide .

Classification
  • Elemental Classification: Non-metal
  • Group: Noble Gas (Group 18)
  • Period: 3
  • Atomic Weight: 39.948 g/mol
  • Common Oxidation States: None (inert)
Synthesis Analysis

Methods

Argon is primarily synthesized through fractional distillation of liquid air. This method involves cooling air to very low temperatures to liquefy it and then gradually warming it to separate components based on their boiling points:

  1. Fractional Distillation: Air is cooled to below its boiling point, resulting in liquid air.
  2. Separation: As the liquid air warms, nitrogen evaporates first (boiling point -196 °C), followed by argon (-186 °C), and finally oxygen (-183 °C) can be separated.

Technical Details

The separation process requires sophisticated cryogenic technology to maintain low temperatures and high efficiency in separating gases based on their physical properties .

Molecular Structure Analysis

Structure

Argon exists as a monoatomic gas under standard conditions, meaning it does not form stable diatomic or polyatomic molecules under normal circumstances. Its atomic structure features:

  • Electron Configuration: [Ne]3s²
  • Crystal Structure: Face-centered cubic (fcc) when solidified.

Data

  • Melting Point: -189.34 °C
  • Boiling Point: -185.85 °C
  • Density (gas): 0.0017837 g/cm³ at 0 °C and 1 atm .
Chemical Reactions Analysis

Reactions

  1. Argon Fluorohydride (HArF): The first stable compound involving argon was synthesized in 2000, but it is only stable at temperatures below -256 °C .
  2. Van der Waals Molecules: Argon can form weakly bound complexes with other atoms or molecules through van der Waals forces.

Technical Details

The synthesis of argon compounds typically requires high-energy environments such as plasma or specialized chemical reactions that can overcome its inert nature .

Mechanism of Action

Process

The mechanism by which argon can participate in reactions involves:

  • Excitation States: Argon atoms can be excited to higher energy states using electrical discharges or lasers.
  • Formation of Compounds: Under specific conditions (e.g., low temperatures), these excited states may allow for temporary bonding with other elements like hydrogen or fluorine.

Data

The synthesis of HArF involves trapping argon atoms between hydrogen and fluorine in a controlled environment, demonstrating that while argon is predominantly inert, it can engage in unique chemical interactions under specific conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Colorless
  • Odor: Odorless
  • Taste: Tasteless
  • Solubility in Water: Comparable to oxygen; approximately 2.5 times more soluble than nitrogen.

Chemical Properties

  • Reactivity: Extremely low; forms no stable compounds at room temperature.
  • Ionization Energy: 15.760 eV
  • Critical Point: 150.687 K at 4.863 MPa .
Applications

Argon's most significant applications stem from its inert properties:

  1. Welding and Metal Fabrication: Used as an inert shielding gas to prevent oxidation during welding processes.
  2. Lighting: Fills incandescent and fluorescent light bulbs to protect filaments from oxidation.
  3. Cryogenics: Employed in cryogenic applications due to its low boiling point.
  4. Semiconductor Manufacturing: Provides an inert atmosphere for growing semiconductor crystals like silicon and germanium.
  5. Scientific Research: Utilized in various experiments requiring an inert environment or specific gas mixtures.

Properties

CAS Number

7440-37-1

Product Name

Argon

IUPAC Name

argon

Molecular Formula

A

Molecular Weight

39.9 g/mol

InChI

InChI=1S/Ar

InChI Key

XKRFYHLGVUSROY-UHFFFAOYSA-N

SMILES

[Ar]

Solubility

Soluble in organic liquids
Solubility of gas in water at 20 °C: 33.6 cu cm/kg water
Argon is two and one half times as soluble in water as nitrogen, having about the same solubility as oxygen.
Slightly soluble in water
Solubility in water, ml/100ml at 20 °C: 3.4

Synonyms

Argon
Argon 40
Argon-40

Canonical SMILES

[Ar]

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